Bromanilic acid

Descripción general

Descripción

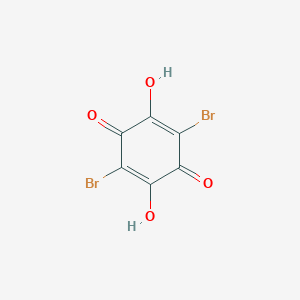

Bromanilic acid, also known as 2,5-dibromo-3,6-dihydroxy-p-benzoquinone, is a chemical compound characterized by its quinoid structure. It is a derivative of benzoquinone, where bromine atoms replace hydrogen atoms at the 2 and 5 positions, and hydroxyl groups are present at the 3 and 6 positions. This compound is notable for its unique electronic properties and its ability to form charge-assisted hydrogen bonds .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Bromanilic acid can be synthesized through a modified Graebe’s procedure. The process involves the bromination of hydroquinone to form tetra-bromoquinone (bromanil), which is then hydrolyzed to yield this compound . The reaction typically involves the following steps:

Bromination: Hydroquinone is treated with bromine in an acidic medium to form tetra-bromoquinone.

Hydrolysis: The tetra-bromoquinone is then hydrolyzed in the presence of a base, such as sodium hydroxide, to produce this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving controlled reaction conditions and purification steps such as recrystallization.

Análisis De Reacciones Químicas

Types of Reactions: Bromanilic acid undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form brominated quinones.

Reduction: It can be reduced to form hydroquinone derivatives.

Substitution: The bromine atoms in this compound can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles like amines and thiols can replace bromine atoms in the presence of catalysts.

Major Products:

Oxidation: Brominated quinones.

Reduction: Hydroquinone derivatives.

Substitution: Various substituted quinones depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Chemical Applications

Synthesis of Brominated Compounds

Bromanilic acid serves as a precursor in the synthesis of other brominated compounds. Its unique structure allows it to participate in various chemical reactions, facilitating the production of more complex molecules.

Charge-Assisted Hydrogen Bonding Studies

Research has utilized this compound to investigate charge-assisted hydrogen bonding interactions. These studies are crucial for understanding molecular interactions in various chemical systems, particularly in crystal engineering and material sciences .

Biological Applications

Antimicrobial and Anticancer Properties

Derivatives of this compound are being explored for their potential biological activities. Preliminary studies suggest that these derivatives may exhibit antimicrobial and anticancer properties, making them candidates for further pharmacological research .

Drug Design and Development

Ongoing research is focused on the use of this compound in drug design. Its structural characteristics may contribute to the development of new compounds with improved pharmacological profiles, particularly in targeting specific biological pathways .

Industrial Applications

Production of Dyes and Pigments

In industrial settings, this compound is utilized in the manufacture of dyes and pigments. Its brominated structure imparts unique color properties that are valuable in various applications, including textiles and coatings .

Case Study 1: Crystal Engineering

A study investigated the co-crystallization of this compound with different picolines to examine halogen bonding capabilities. The resulting complexes demonstrated significant hydrogen-bonding interactions, which were analyzed using single-crystal X-ray diffraction techniques. This research provides insights into the structural patterns that emerge from halogen bonding interactions .

| Complex | Ratio | Key Findings |

|---|---|---|

| This compound + 3-Picoline | 1:1 | Observed bifurcated hydrogen bonds |

| This compound + 4-Picoline | 1:2 | Enhanced stability due to multiple hydrogen bonding |

Case Study 2: Ferroelectric Properties

Research on supramolecular ferroelectric cocrystals involving this compound has highlighted its potential in electronic applications. The study revealed that these cocrystals exhibit unique ferroelectric properties under varying pressure conditions, indicating their applicability in advanced material science .

Mecanismo De Acción

The mechanism of action of bromanilic acid involves its ability to form charge-assisted hydrogen bonds. This property is crucial in its interactions with other molecules, influencing their electronic and structural properties . In biological systems, this compound and its derivatives can interact with various molecular targets, potentially affecting cellular processes and pathways.

Comparación Con Compuestos Similares

Chloranilic Acid: Similar to bromanilic acid but with chlorine atoms instead of bromine.

Iodanilic Acid: Contains iodine atoms in place of bromine.

Comparison:

Electronic Properties: this compound has different electronic properties compared to chloranilic and iodanilic acids due to the varying electronegativities and sizes of the halogen atoms.

Hydrogen Bonding: The ability to form charge-assisted hydrogen bonds varies among these compounds, influencing their reactivity and applications.

This compound stands out due to its unique combination of bromine atoms and hydroxyl groups, making it a valuable compound in various fields of research and industry.

Actividad Biológica

Bromanilic acid, a brominated derivative of vanillic acid, has garnered attention for its diverse biological activities. This article delves into the compound's pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

This compound (CHBrO) is characterized by its unique structure, which includes two bromine atoms attached to the benzene ring. This structure contributes to its biological activity and interaction with various biological targets.

Biological Activities

1. Antitumor Activity

Research has indicated that this compound exhibits significant antitumor properties. A study highlighted its ability to induce apoptosis in cancer cell lines, particularly in human epidermoid carcinoma and melanoma cells. The mechanism involves the modulation of cell adhesion molecules and the activation of apoptotic pathways .

2. Antimicrobial Properties

This compound has shown promising antimicrobial activity against several bacterial strains, including Staphylococcus aureus and Candida albicans. Its efficacy as an antimicrobial agent stems from its ability to disrupt bacterial cell membranes and inhibit protein synthesis .

3. Antioxidant Activity

The compound also demonstrates antioxidant properties, which are crucial for mitigating oxidative stress in cells. This compound scavenges free radicals, thereby protecting cells from oxidative damage and potentially reducing the risk of chronic diseases .

The biological effects of this compound can be attributed to several mechanisms:

- Apoptosis Induction : this compound activates caspases, leading to programmed cell death in tumor cells.

- Cell Adhesion Modulation : It affects the expression of adhesion molecules, influencing cancer cell migration and metastasis.

- Antioxidant Activity : By neutralizing free radicals, it helps maintain cellular integrity and function.

Case Study 1: Antitumor Efficacy

A recent study assessed the effects of this compound on H295R adrenocortical carcinoma cells. The compound was found to significantly reduce cell viability in a dose-dependent manner, with IC50 values indicating potent antitumor activity. The study utilized the MTT assay to evaluate cytotoxicity and confirmed apoptosis through flow cytometry analysis.

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 85 |

| 25 | 65 |

| 50 | 40 |

| 100 | 15 |

Case Study 2: Antimicrobial Activity

In another investigation, this compound was tested against various pathogens using agar diffusion methods. The results demonstrated a clear zone of inhibition against E. coli and S. aureus, indicating its potential as a therapeutic agent in treating bacterial infections.

| Pathogen | Zone of Inhibition (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

| Candida albicans | 10 |

Propiedades

IUPAC Name |

2,5-dibromo-3,6-dihydroxycyclohexa-2,5-diene-1,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2Br2O4/c7-1-3(9)5(11)2(8)6(12)4(1)10/h9,12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMZWPTALVQRAFV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(C(=O)C(=C(C1=O)Br)O)Br)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2Br2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1063437 | |

| Record name | 2,5-Cyclohexadiene-1,4-dione, 2,5-dibromo-3,6-dihydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1063437 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.89 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4370-59-6 | |

| Record name | 2,5-Dibromo-3,6-dihydroxy-2,5-cyclohexadiene-1,4-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4370-59-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,5-Dibromo-3,6-dihydroxyquinone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004370596 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bromanilic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=36928 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,5-Cyclohexadiene-1,4-dione, 2,5-dibromo-3,6-dihydroxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,5-Cyclohexadiene-1,4-dione, 2,5-dibromo-3,6-dihydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1063437 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bromanilic Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula, weight, and key spectroscopic data for bromanilic acid?

A1: this compound, also known as 2,5-dibromo-3,6-dihydroxy-1,4-benzoquinone, has the molecular formula C6H2Br2O4 and a molecular weight of 297.89 g/mol []. Its structure is characterized by a quinoid ring with two hydroxyl groups and two bromine atoms as substituents. Spectroscopically, it displays characteristic peaks in infrared (IR) spectroscopy due to the presence of hydroxyl and carbonyl groups. [, , , , , ].

Q2: How does this compound interact with other molecules in crystal structures?

A2: this compound commonly interacts with other molecules via hydrogen bonding, primarily through its hydroxyl groups acting as hydrogen bond donors and its carbonyl oxygens as acceptors [, , , , , , , , , ]. It often forms co-crystals with N-heterocyclic compounds like pyridines, pyrazines, and bipyridines, establishing charge-assisted N-H···O hydrogen bonds [, , , , , , ]. The bromine atoms can also participate in halogen bonding and C-H···Br interactions, influencing the overall crystal packing [].

Q3: What are the common structural motifs observed in co-crystals of this compound with pyridine derivatives?

A3: this compound consistently forms robust supramolecular synthons in co-crystals with pyridine derivatives. A 1:2 stoichiometry generally leads to the formation of PBP synthons, while a 1:1 stoichiometry often results in PBBP synthons, where P represents a methylpyridine molecule and B represents a this compound molecule []. These synthons are stabilized by hydrogen bonding and halogen interactions, contributing to the predictability of crystal packing in these systems.

Q4: Can you elaborate on the proton transfer capability of this compound in molecular complexes?

A4: this compound readily undergoes proton transfer with nitrogen-containing heterocyclic compounds [, , ]. This proton transfer from the hydroxyl group of this compound to the nitrogen atom of the heterocycle results in the formation of ionic molecular complexes, often referred to as molecular salts [, , , ]. The protonation state and stoichiometry of the complex significantly influence the resulting supramolecular synthons and overall crystal packing.

Q5: How does the protonation state of this compound impact its interactions and crystal packing?

A5: The protonation state of this compound directly affects its charge and hydrogen bonding capabilities. In its neutral form, it exists as a dihydroxyquinone, forming hydrogen bonds through both hydroxyl and carbonyl groups. Upon deprotonation, it becomes anionic, enhancing its hydrogen bond acceptor ability and often leading to the formation of stronger charge-assisted hydrogen bonds [, , , , , , ]. This difference in hydrogen bonding behavior significantly influences the crystal packing and potential applications of the resulting complexes.

Q6: What is the significance of quinoid ring stacking in this compound salts?

A6: In alkali metal salts of this compound, the quinoid rings exhibit face-to-face stacking interactions [, , ]. This stacking arrangement, governed by π-π interactions, significantly impacts the electronic properties and solid-state packing of these salts. The distance and offset between the stacked rings vary depending on the charge state of the this compound molecule, influencing the conductivity and potential applications in materials science.

Q7: How does the substitution of bromine with other halogens in anilic acids affect their supramolecular synthons?

A7: Substituting bromine in this compound with other halogens like chlorine (chloranilic acid) or fluorine (fluoranilic acid) influences the strength of halogen bonding interactions and acidity of the anilic acid [, , , , ]. These changes impact the proton transfer ability and the overall strength and geometry of hydrogen bonds formed with co-crystallizing molecules. Consequently, different halogens on the anilic acid scaffold can lead to variations in supramolecular synthon formation and crystal packing arrangements.

Q8: Has this compound been investigated for potential ferroelectric properties?

A8: Yes, co-crystals of this compound with specific organic molecules, such as phenazine and 5,5'-dimethyl-2,2'-bipyridine, have demonstrated ferroelectric properties [, , , , , ]. The ferroelectric behavior arises from the ordered arrangement of dipoles within the crystal lattice, often associated with proton ordering within hydrogen bonds. The temperature at which these materials exhibit ferroelectricity (Curie point) varies depending on the co-crystallizing molecule and the strength of intermolecular interactions.

Q9: Are there any studies investigating the dynamics of methyl groups in this compound complexes?

A9: Yes, studies employing inelastic neutron scattering (INS) have been conducted on this compound complexes with methyl-substituted pyrazines to understand the dynamics of methyl groups [, , ]. These studies provide insights into the rotational barriers and tunneling splitting of methyl groups within the crystal lattice, influenced by factors such as hydrogen bonding interactions and steric hindrance. The presence of charge transfer phenomena within the complex can also affect the rotational dynamics of methyl groups.

Q10: Can this compound act as a bridging ligand in metal complexes?

A10: Yes, this compound can act as a bridging ligand in metal complexes, as demonstrated by the formation of binuclear oxovanadium(IV) complexes [, ]. In these complexes, the deprotonated this compound (bromanilate) acts as a bridging ligand, coordinating to two vanadium centers through its oxygen atoms. These complexes exhibit interesting magnetic properties, which can be tuned by modifying the ancillary ligands coordinated to the vanadium ions.

Q11: Have there been any investigations into the elastic flexibility of this compound-based co-crystals?

A11: Research has explored the elastic flexibility of co-crystals formed between this compound and phenazine [, ]. These co-crystals exhibit a degree of flexibility, with the chloranilic acid analog showing superior flexibility compared to the this compound counterpart. The flexibility is attributed to the combined effects of weak hydrogen bonding, halogen bonding, and π-π stacking interactions within the crystal structure. This property allows for potential applications in flexible electronic devices.

Q12: Is there any research on using this compound in the synthesis of polymers?

A12: this compound has been utilized in the synthesis of benzo[1,2-d:4,5-d′]bisthiazole–thieno[3,4-c]pyrrole-4,6-dione copolymer (pBBTzTPD) [, ]. This involved a novel synthetic route employing this compound and thiourea as starting materials. The resulting polymer, a nitrogen-substituted analog of the high-performance organic photovoltaic donor copolymer pBDTTPD, demonstrates the potential of using this compound as a building block in the development of novel materials.

Q13: Have any theoretical studies been conducted on this compound complexes?

A13: Theoretical calculations, including density functional theory (DFT) calculations, have been employed to study the electronic structure, vibrational frequencies, and intermolecular interactions in this compound complexes [, , ]. These calculations provide insights into the nature of bonding, charge distribution, and vibrational modes within these systems, complementing experimental observations and aiding in the interpretation of spectroscopic data.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.